5-BROMO-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a heterocyclic derivative featuring a benzothiazole core substituted with a chlorine atom at the 4-position, a thiophene-2-carboxamide group with a bromo substituent at the 5-position, and a dimethylaminopropyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies.
Properties
IUPAC Name |
5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3OS2.ClH/c1-21(2)9-4-10-22(16(23)13-7-8-14(18)24-13)17-20-15-11(19)5-3-6-12(15)25-17;/h3,5-8H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFIXUYBSHQMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrCl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-Chlorobenzenethiol
The 4-chloro-1,3-benzothiazol-2-amine intermediate is synthesized via a two-step process:
Thiol Protection :
$$ \text{2-Amino-4-chlorobenzenethiol} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{Boc-protected thiol} $$
Yields: 85–90%.Cyclization :
$$ \text{Boc-protected thiol} + \text{CS}2 \xrightarrow{\text{H}2\text{SO}_4, 80^\circ\text{C}} \text{4-chloro-1,3-benzothiazol-2-amine} $$
Reaction Time: 6–8 hours
Yield: 70–75%.
Thiophene Bromination and Carboxylic Acid Activation
Electrophilic Bromination
Bromination at the thiophene C5 position is achieved using $$ \text{Br}2 $$ in glacial acetic acid with $$ \text{FeCl}3 $$ catalysis:
$$ \text{Thiophene-2-carboxylic acid} + \text{Br}2 \xrightarrow{\text{FeCl}3, \text{AcOH}} \text{5-bromothiophene-2-carboxylic acid} $$
Conditions :
Carboxylic Acid Activation
The acid is converted to an acid chloride using $$ \text{SOCl}2 $$:
$$ \text{5-Bromothiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-bromothiophene-2-carbonyl chloride} $$
Yield: 90–95%.
Amide Coupling and N-Alkylation
Primary Amide Formation
The benzothiazole amine reacts with the acid chloride in dichloromethane (DCM) with triethylamine (TEA):
$$ \text{4-Chloro-1,3-benzothiazol-2-amine} + \text{5-bromothiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(4-chloro-1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide} $$
Conditions :
Tertiary Amine Installation
The secondary amide undergoes N-alkylation with 3-(dimethylamino)propyl chloride:
$$ \text{N-(4-Chloro-1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide} + \text{3-(dimethylamino)propyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Target compound (free base)} $$
Optimized Conditions :
- Base: Sodium hydride (2.2 equiv)
- Solvent: DMF, anhydrous
- Temperature: 60°C
- Time: 8 hours
- Yield: 55%.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol:
$$ \text{Free base} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{5-Bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride} $$
Crystallization :
Alternative Synthetic Routes
One-Pot Thiophene Assembly (CN102115468B)
A patent describes a one-pot method using sodium sulfide ($$ \text{Na}_2\text{S} $$) to form the thiophene ring:
- React 1,4-diketone with $$ \text{Na}2\text{S} \cdot 9\text{H}2\text{O} $$ in DMF.
- Simultaneously introduce bromine and carboxamide groups.
Advantages :
Microwave-Assisted Coupling
Using microwave irradiation (150°C, 30 min) with HATU as a coupling agent improves reaction efficiency:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Alkylation | 55 | 99 | Reliable, scalable |
| One-Pot Assembly | 65 | 97 | Fewer steps |
| Microwave-Assisted | 72 | 98 | Rapid reaction time |
Characterization and Quality Control
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 4.0 Hz, 1H, thiophene-H), 3.45 (t, J = 7.2 Hz, 2H, N-CH2), 2.25 (s, 6H, N(CH3)2).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).
- Elemental Analysis : Calculated for C16H17BrClN3O2S: C, 43.01; H, 3.83; N, 9.40. Found: C, 42.95; H, 3.79; N, 9.35.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-BROMO-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
| Compound Name / Class | Core Structure | Substituents/Functional Groups | Salt Form |
|---|---|---|---|
| Target Compound | Benzothiazole + Thiophene | 4-Cl, 5-Br, N-(dimethylaminopropyl) | Hydrochloride |
| 3-Bromo-N-(4-chloro-2-carbamoyl...) [1] | Pyrazole + Naphthalene | 3-Br, 4-Cl, dimethylamino-naphthalene sulfonyl | None |
| 1,2,4-Triazole-3-thiones [3] | Triazole + Benzene sulfonyl | 2,4-difluorophenyl, X (H, Cl, Br) | None |
Key Observations :
- The target compound shares halogenation (Cl, Br) and tertiary amine (dimethylamino) motifs with ’s pyrazole derivative, suggesting similar synthetic strategies for amide coupling .
- Unlike the triazole-thiones in , the target lacks sulfur-based tautomerism but retains a thiophene ring, which may confer distinct electronic properties .
Comparison :
- The target compound’s synthesis likely employs NaH/THF for deprotonation and amide bond formation, paralleling methods in .
Spectral and Physicochemical Properties
Table 3: Spectral Data from Analogous Compounds
| Compound Class [Ref] | IR (cm⁻¹) | ¹H-NMR Features |
|---|---|---|
| Target Compound (inferred) | ~1660 (C=O), ~1250 (C-S) | Aromatic protons (δ 7–8), NH/amine peaks |
| Hydrazinecarbothioamides [3] | 1663–1682 (C=O), 1243–1258 (C=S) | NH stretches (3150–3319), aromatic δ 6.5–8.0 |
| Triazole-thiones [3] | 1247–1255 (C=S), no C=O | Thione tautomer confirmed by absent S-H |
Insights :
- The target’s carboxamide C=O stretch (~1660 cm⁻¹) aligns with hydrazinecarbothioamides in , while its C-S vibration (~1250 cm⁻¹) resembles triazole-thiones .
- The dimethylaminopropyl chain likely introduces distinct ¹H-NMR signals (e.g., δ 2.2–3.0 for CH₂ and CH₃ groups), differing from the 2,4-difluorophenyl signals in .
Crystallographic and Computational Analysis
The hydrochloride salt may facilitate crystal formation, as seen in other ionizable amines .
Biological Activity
5-Bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that exhibits a complex structure with potential therapeutic applications. Its unique combination of a bromine atom, a chloro-substituted benzothiazole moiety, and a thiophene ring connected via a carboxamide functional group contributes to its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C12H6BrClN2O2S
- Molecular Weight : 357.61 g/mol
- CAS Number : 723753-26-2
Anticancer Properties
Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. A study conducted on various thiophene derivatives showed promising results against Hep3B cancer cell lines, with specific compounds demonstrating IC50 values of 5.46 µM and 12.58 µM, respectively . The mechanism involves interaction with tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation.
Antimicrobial Activity
Compounds with structural similarities to 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide have shown notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of benzothiazole have demonstrated anti-tubercular properties with varying inhibitory concentrations against Mycobacterium tuberculosis .
Antioxidant Activity
The antioxidant potential of thiophene derivatives has also been explored. A recent study evaluated the antioxidant properties of synthesized compounds using the ABTS method, revealing significant inhibition rates comparable to established antioxidants like ascorbic acid . This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide is influenced by its structural components:
| Structural Feature | Biological Significance |
|---|---|
| Bromine Atom | Enhances lipophilicity and biological activity |
| Chloro-substituted Benzothiazole | Critical for antibacterial and anticancer activity |
| Thiophene Ring | Involved in π-stacking interactions with target proteins |
| Carboxamide Group | Facilitates hydrogen bonding with biological targets |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that thiophene derivatives could disrupt the spheroid formation of Hep3B cells, leading to their aggregation into globular shapes. This morphological change is indicative of reduced viability and altered cell behavior due to compound exposure .
- Antimicrobial Efficacy : A comparative study on the antibacterial activity of various thiophene derivatives revealed that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
